PSB-18484
Description
PSB-18484 (4-fluoro-6-iodo-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid) is a potent agonist of the orphan G protein-coupled receptor GPR17, with an EC₅₀ of 32.1 nM . It belongs to a class of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives designed to modulate GPR17 activity, a receptor implicated in inflammatory and neurodegenerative diseases. Structural optimization studies have focused on halogen substitutions at the 4- and 6-positions of the indole core to enhance potency and selectivity.
Properties
Molecular Formula |
C12H9FINO4 |
|---|---|
Molecular Weight |
377.1099 |
IUPAC Name |
3-(2-Carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic Acid |
InChI |
InChI=1S/C12H9FINO4/c13-7-3-5(14)4-8-10(7)6(1-2-9(16)17)11(15-8)12(18)19/h3-4,15H,1-2H2,(H,16,17)(H,18,19) |
InChI Key |
DDCPVTXQTABQGM-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(I)C=C2F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-18484; PSB 18484; PSB18484. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Halogen Substitutions :
- PSB-18422 (4-fluoro-6-bromo) exhibits the highest potency (EC₅₀ = 27.9 nM), slightly outperforming this compound (EC₅₀ = 32.1 nM). The smaller size and higher electronegativity of bromine vs. iodine may enhance binding affinity .
- PSB-1767 (4-chloro-6-hexyloxy) shows reduced potency (EC₅₀ = 67.0 nM), suggesting that chloro substitution is less favorable than fluoro.
Alkoxy vs. Halogen Groups: Bulky alkoxy substituents (e.g., 6-hexyloxy in PSB-17183) reduce potency (EC₅₀ = 115 nM) and convert full agonists to partial agonists, likely due to steric hindrance in the GPR17 binding pocket . The 6-phenoxy group in PSB-1737 (EC₅₀ = 270 nM) further underscores the importance of electron-withdrawing groups over aromatic substituents for activity.
Selectivity :
All compounds show high selectivity for GPR17 over human P2Y receptor subtypes, critical for minimizing off-target effects .
Structural and Functional Insights
Molecular Docking and Dynamics
Docking studies into a GPR17 homology model reveal that:
- The 4-fluoro and 6-iodo substituents of this compound occupy hydrophobic pockets, stabilizing receptor-ligand interactions.
- The larger van der Waals radius of iodine in this compound vs. bromine in PSB-18422 may slightly reduce binding efficiency, explaining its marginally lower potency .
- Alkoxy groups (e.g., hexyloxy) disrupt key hydrogen bonds, rationalizing the partial agonism of PSB-17183 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
